molecular formula C26H25ClN6O3S B10911246 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B10911246
M. Wt: 537.0 g/mol
InChI Key: SEHLNGLWYAWBPL-WKULSOCRSA-N
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Description

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a chlorinated aniline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorinated aniline group, and the final coupling with the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
  • 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside

Uniqueness

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its triazole ring and chlorinated aniline moiety distinguish it from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H25ClN6O3S

Molecular Weight

537.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C26H25ClN6O3S/c1-17(25(35)31-29-15-18-8-13-22(34)23(14-18)36-2)37-26-32-30-24(33(26)21-6-4-3-5-7-21)16-28-20-11-9-19(27)10-12-20/h3-15,17,28,34H,16H2,1-2H3,(H,31,35)/b29-15+

InChI Key

SEHLNGLWYAWBPL-WKULSOCRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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